molecular formula C5H9ClN2O2 B12387471 (R)-3-Aminopiperidine-2,6-dione-d1 hydrochloride

(R)-3-Aminopiperidine-2,6-dione-d1 hydrochloride

Katalognummer: B12387471
Molekulargewicht: 165.59 g/mol
InChI-Schlüssel: YCPULGHBTPQLRH-MNJVLTPPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-Aminopiperidine-2,6-dione-d1 hydrochloride is a chiral compound that plays a significant role in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes an amino group and a piperidine ring. The presence of deuterium (d1) adds to its distinct properties, making it valuable in research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Aminopiperidine-2,6-dione-d1 hydrochloride typically involves several steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and cost-effectiveness. The process involves large-scale reactions with precise control over reaction conditions to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: ®-3-Aminopiperidine-2,6-dione-d1 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

®-3-Aminopiperidine-2,6-dione-d1 hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of ®-3-Aminopiperidine-2,6-dione-d1 hydrochloride involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: ®-3-Aminopiperidine-2,6-dione-d1 hydrochloride is unique due to the presence of the deuterium atom, which imparts distinct physical and chemical properties. This makes it particularly valuable in research applications where isotopic labeling is required.

Eigenschaften

Molekularformel

C5H9ClN2O2

Molekulargewicht

165.59 g/mol

IUPAC-Name

(3R)-3-amino-3-deuteriopiperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H/t3-;/m1./s1/i3D;

InChI-Schlüssel

YCPULGHBTPQLRH-MNJVLTPPSA-N

Isomerische SMILES

[2H][C@]1(CCC(=O)NC1=O)N.Cl

Kanonische SMILES

C1CC(=O)NC(=O)C1N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.